![molecular formula C20H25NO4 B380852 N-(4-methoxyphenyl)-2-[3-(3-methylbutoxy)phenoxy]acetamide CAS No. 303126-05-8](/img/structure/B380852.png)
N-(4-methoxyphenyl)-2-[3-(3-methylbutoxy)phenoxy]acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-[3-(3-methylbutoxy)phenoxy]acetamide, also known as MMB-2201, is a synthetic cannabinoid that has been widely used in scientific research. It is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body.
Mechanism Of Action
N-(4-methoxyphenyl)-2-[3-(3-methylbutoxy)phenoxy]acetamide acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. It binds to these receptors and activates them, leading to a cascade of biochemical and physiological effects. The activation of CB1 receptors in the brain results in the release of neurotransmitters such as dopamine and serotonin, which are responsible for the mood-altering effects of cannabinoids. The activation of CB2 receptors in the immune system leads to the modulation of cytokine production and the reduction of inflammation.
Biochemical and physiological effects:
N-(4-methoxyphenyl)-2-[3-(3-methylbutoxy)phenoxy]acetamide has been shown to have a wide range of biochemical and physiological effects. It has been found to have analgesic properties, reducing pain sensation in animal models. N-(4-methoxyphenyl)-2-[3-(3-methylbutoxy)phenoxy]acetamide has also been shown to have anti-inflammatory properties, reducing inflammation in the brain and other tissues. It has been found to have anxiolytic properties, reducing anxiety and stress in animal models. N-(4-methoxyphenyl)-2-[3-(3-methylbutoxy)phenoxy]acetamide has also been shown to have antipsychotic properties, reducing psychotic symptoms in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using N-(4-methoxyphenyl)-2-[3-(3-methylbutoxy)phenoxy]acetamide in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows for precise targeting of the endocannabinoid system and the investigation of its effects on various physiological processes. However, one limitation of using N-(4-methoxyphenyl)-2-[3-(3-methylbutoxy)phenoxy]acetamide is its potential for abuse and dependence. It is important to use caution when handling and storing this compound, and to follow all safety protocols.
Future Directions
There are several future directions for research involving N-(4-methoxyphenyl)-2-[3-(3-methylbutoxy)phenoxy]acetamide. One area of interest is the investigation of its effects on the immune system and its potential for the treatment of autoimmune diseases. Another area of interest is the investigation of its effects on the cardiovascular system and its potential for the treatment of hypertension and other cardiovascular disorders. Further research is also needed to better understand the mechanisms of action of N-(4-methoxyphenyl)-2-[3-(3-methylbutoxy)phenoxy]acetamide and its potential for the development of novel therapeutics.
Synthesis Methods
The synthesis of N-(4-methoxyphenyl)-2-[3-(3-methylbutoxy)phenoxy]acetamide involves the reaction of 4-methoxybenzoyl chloride with 3-(3-methylbutoxy)phenol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-bromoacetyl chloride to produce N-(4-methoxyphenyl)-2-[3-(3-methylbutoxy)phenoxy]acetamide. The purity of the final product can be improved through recrystallization using a suitable solvent.
Scientific Research Applications
N-(4-methoxyphenyl)-2-[3-(3-methylbutoxy)phenoxy]acetamide has been used in various scientific studies to investigate the endocannabinoid system and its role in the human body. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antipsychotic properties. N-(4-methoxyphenyl)-2-[3-(3-methylbutoxy)phenoxy]acetamide has also been used to study the effects of synthetic cannabinoids on the cardiovascular system, respiratory system, and the central nervous system.
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-(3-methylbutoxy)phenoxy]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-15(2)11-12-24-18-5-4-6-19(13-18)25-14-20(22)21-16-7-9-17(23-3)10-8-16/h4-10,13,15H,11-12,14H2,1-3H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXPQTNMLAPWEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-[3-(3-methylbutoxy)phenoxy]acetamide |
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